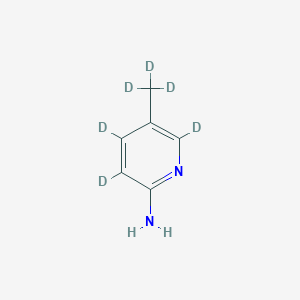

2-Amino-5-methylpyridine-d6

Description

Significance of Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a powerful technique that involves the replacement of one or more atoms in a molecule with their isotopes to trace their path through a chemical reaction or a biological system. studysmarter.co.ukwikipedia.org This method provides unparalleled insights into molecular behavior, interactions, and transformations at a granular level. musechem.com Both stable and radioactive isotopes are employed, with the choice depending on the specific application and the desired detection method, which can include mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and positron emission tomography (PET). wikipedia.orgmusechem.com

The applications of isotopic labeling are vast and cut across numerous scientific disciplines. In pharmaceutical research, it is crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.com For instance, labeling a drug candidate with isotopes like carbon-13 or deuterium (B1214612) allows researchers to track its metabolic fate within an organism, providing critical data for safety and efficacy assessments. studysmarter.co.uksilantes.com Furthermore, isotopic labeling is indispensable in proteomics, metabolomics, and the study of gene expression, enabling precise quantification and analysis of complex biological processes. silantes.com

Role of Deuterium Substitution in Mechanistic Elucidation

Deuterium (²H or D), a stable isotope of hydrogen, plays a pivotal role in the elucidation of reaction mechanisms through a phenomenon known as the kinetic isotope effect (KIE). royalsocietypublishing.orgscielo.org.mx The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Because a carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, breaking a C-D bond typically requires more energy and thus proceeds at a slower rate. wikipedia.orgresearchgate.net

By strategically replacing specific hydrogen atoms with deuterium in a reactant molecule, chemists can determine whether a particular C-H bond is broken in the rate-determining step of a reaction. A significant slowing of the reaction rate upon deuterium substitution (a primary KIE) provides strong evidence for the involvement of that C-H bond in the key mechanistic step. scielo.org.mx Even when the C-H bond is not broken, smaller secondary KIEs can provide valuable information about changes in the chemical environment around the isotopically labeled position during the reaction. wikipedia.org This technique has been extensively used to unravel the intricate details of a wide array of chemical transformations, from simple organic reactions to complex enzymatic processes. royalsocietypublishing.organnualreviews.org

Foundational Concepts of Deuterated Organic Molecules for Research

Deuterated organic molecules are compounds in which one or more hydrogen atoms have been replaced by deuterium. marquette.edu This substitution, while seemingly minor, imparts unique properties to the molecule that are highly valuable in various research contexts. The increased mass of deuterium compared to hydrogen leads to the aforementioned stronger C-D bond, which not only forms the basis of the KIE but also can enhance the metabolic stability of a molecule. marquette.edusnnu.edu.cn This has significant implications in drug discovery, where deuteration at metabolically vulnerable positions can slow down drug metabolism, potentially improving a drug's pharmacokinetic profile. snnu.edu.cnnih.gov

Beyond mechanistic studies and drug development, deuterated compounds serve as essential tools in analytical chemistry. They are widely used as internal standards in mass spectrometry for precise quantification. researchgate.net In NMR spectroscopy, the use of deuterated solvents is standard practice. queensu.ca Furthermore, the analysis of specifically deuterated molecules can be a powerful teaching tool for understanding fundamental NMR concepts like chemical shift, integration, and spin-spin splitting. queensu.ca The synthesis of deuterated organic molecules can be achieved through various methods, including direct hydrogen-deuterium exchange or multi-step syntheses involving deuterated reagents. snnu.edu.cn

| Property | Description |

| CAS Number | 916979-10-7 |

| Molecular Formula | C₆H₂D₆N₂ |

| Synonyms | 3,4,6-trideuterio-5-(trideuteriomethyl)pyridin-2-amine |

| Isotopic Purity | Typically high, with specific information provided by the supplier. |

| Physical State | Commonly a solid. |

| Unlabelled CAS Number | 1603-41-4 |

Table 1: Key properties of 2-Amino-5-methylpyridine-d6. lgcstandards.com

Contextualizing 2-Amino-5-methylpyridine (B29535) as a Model Pyridine (B92270) Derivative

2-Amino-5-methylpyridine, the non-deuterated parent compound of this compound, is a significant molecule in its own right within the field of heterocyclic chemistry. Pyridine and its derivatives are a fundamental class of heterocyclic compounds with a wide range of applications. researchgate.netbeilstein-journals.org

Architectural Features and Fundamental Reactivity

2-Amino-5-methylpyridine possesses a pyridine ring substituted with an amino group at the 2-position and a methyl group at the 5-position. The pyridine ring is an aromatic heterocycle, and the nitrogen atom imparts distinct electronic properties, making it a good proton acceptor and electron donor. researchgate.net The amino group at the 2-position is a strong electron-donating group, which enhances the nucleophilicity of the ring and influences its reactivity in various chemical transformations. The methyl group at the 5-position also has a modest electron-donating effect. The presence of these functional groups allows for a variety of chemical modifications, making it a versatile building block. chemimpex.com The molecule can participate in hydrogen bonding interactions, which can influence its crystal structure and interactions with other molecules. researchgate.netnih.gov

Structure

3D Structure

Properties

CAS No. |

916979-10-7 |

|---|---|

Molecular Formula |

C6H8N2 |

Molecular Weight |

114.18 g/mol |

IUPAC Name |

3,4,6-trideuterio-5-(trideuteriomethyl)pyridin-2-amine |

InChI |

InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)/i1D3,2D,3D,4D |

InChI Key |

CMBSSVKZOPZBKW-RLTMCGQMSA-N |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1C([2H])([2H])[2H])[2H])N)[2H] |

Canonical SMILES |

CC1=CN=C(C=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 5 Methylpyridine D6

Strategies for Site-Selective Deuterium (B1214612) Incorporation in Pyridine (B92270) Systems

Achieving site-selective deuteration in pyridine rings presents a synthetic challenge due to the electronic nature of the heterocycle. Several strategies have been developed to overcome this, enabling the specific placement of deuterium atoms. These methods can be broadly categorized into direct hydrogen-deuterium exchange protocols and multi-step synthetic routes involving deuterated precursors.

Hydrogen-Deuterium Exchange (H/D Exchange) Protocols

Hydrogen-deuterium exchange (H/D exchange) reactions are among the most direct and atom-economical methods for introducing deuterium. These protocols often rely on catalysts or specific reaction conditions to activate C-H bonds for isotopic exchange.

Transition metal catalysts, particularly those supported on carbon, are widely used for H/D exchange reactions. researchgate.net Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) have demonstrated considerable efficacy in deuterating aromatic and heterocyclic compounds. researchgate.netnih.gov

The general mechanism involves the activation of C-H bonds by the metal surface, facilitating exchange with a deuterium source, typically deuterium oxide (D₂O). researchgate.net The choice between Pd/C and Pt/C can influence the selectivity of deuteration, with platinum often favoring aromatic positions and palladium showing a preference for aliphatic sites. nih.gov For the deuteration of aminopyridines, a combination of both catalysts can sometimes be more effective than using either one alone. researchgate.net For instance, the deuteration of 4-aminopyridine (B3432731) has been successfully achieved using Pd/C in D₂O under a hydrogen atmosphere at elevated temperatures. acs.org This method has been shown to achieve very high levels of deuterium incorporation, up to 99.9%. acs.org

| Catalyst | Deuterium Source | Conditions | Key Findings |

| Pd/C | D₂O | Hydrogen atmosphere, 110–180 °C | Efficient for various nitrogen-containing heterocycles. researchgate.net |

| Pt/C | D₂O | Hydrogen atmosphere, Room Temp to 120 °C | Effective for electron-rich aromatic rings; can achieve perdeuteration of acetyl-protected alkyl amines. researchgate.netosti.gov |

| Mixed Pd/C and Pt/C | D₂O | 180 °C, H₂ atmosphere | More efficient for some substrates than individual catalysts. researchgate.net |

This table summarizes common transition metal-catalyzed H/D exchange conditions for pyridine and related compounds.

Base-mediated H/D exchange provides a metal-free alternative for deuteration. A common system employs a strong base, such as potassium tert-butoxide (KOtBu), in a deuterated solvent like dimethyl sulfoxide-d6 (DMSO-d6), which also acts as the deuterium source. d-nb.inforesearchgate.net This method has been shown to be effective for the deuteration of various nitrogen-containing heterocycles, including pyridines. d-nb.infounimi.it The reaction is believed to proceed via deprotonation by the dimsyl anion, which is generated in situ. d-nb.info

However, this approach can sometimes lack regioselectivity, leading to a mixture of deuterated isomers. rsc.org To address this, strategies involving temporary directing groups on the pyridine ring have been developed to enhance the acidity of specific positions and guide the deuteration. rsc.orgrsc.org

| Base | Deuterium Source | Key Features |

| KOtBu | DMSO-d6 | General method for N-heteroarenes; can lead to remote deuteration. d-nb.inforsc.org |

| NaOtBu or LiOtBu | DMSO-d6 | Generally less reactive or inactive compared to KOtBu. d-nb.info |

This table outlines key components of base-mediated deuteration of pyridines.

Electrochemical methods offer a green and efficient pathway for C-H deuteration, avoiding the need for metal catalysts or strong acids and bases. nih.govresearchgate.net This technique typically involves the use of an undivided electrochemical cell with a graphite (B72142) anode and a lead cathode. researchgate.net Deuterium oxide (D₂O) serves as an economical and readily available deuterium source. nih.govrepec.org

This methodology has been successfully applied to a range of pyridine derivatives, demonstrating high chemo- and regioselectivity, particularly for the C4-position. nih.govresearchgate.netrepec.org Mechanistic studies suggest the formation of an N-alkylpyridinium iodide intermediate is crucial for the transformation. researchgate.netrepec.org

| Method | Deuterium Source | Key Advantages |

| Electrochemical C-H deuteration | D₂O | Metal-free, acid/base-free, high regioselectivity, environmentally friendly. nih.govresearchgate.netrepec.org |

This table highlights the features of electrochemical deuteration of pyridine derivatives.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including H/D exchange. figshare.com For aminopyridine derivatives, microwave-assisted deuteration in neutral D₂O offers a rapid and highly selective method. researchgate.net For example, 4-aminopyridines have been shown to undergo efficient H/D exchange at the C-2 and C-6 positions when subjected to microwave irradiation at elevated temperatures in a sealed vessel. researchgate.net This technique can significantly reduce reaction times compared to conventional heating methods and often proceeds without the need for a catalyst. figshare.comresearchgate.net

| Substrate Type | Deuterium Source | Conditions | Selectivity |

| 4-Aminopyridines | Neutral D₂O | Microwave irradiation, ~190 °C | Highly selective for C-2 and C-6 positions. researchgate.net |

| Aminopyridine Derivatives | D₂O with/without DCl | Microwave irradiation | Regioselectivity and yields vary with the presence of acid. figshare.com |

This table summarizes the conditions and outcomes of microwave-assisted deuteration of aminopyridines.

Deuterated Precursor and Multi-Step Synthesis Routes

An alternative to direct H/D exchange is the use of deuterated starting materials in a multi-step synthesis. This approach offers precise control over the location of deuterium atoms. For the synthesis of 2-Amino-5-methylpyridine-d6, one could envision starting with a deuterated pyridine precursor. nih.gov For example, the synthesis could begin with pyridine-d5, which can be chemically modified in subsequent steps to introduce the amino and methyl groups at the desired positions. nih.govd-nb.info

A known non-deuterated synthesis of 2-amino-5-methylpyridine (B29535) involves the reaction of 3-methylpyridine (B133936) with sodium amide (the Chichibabin reaction). google.com Another route starts from 3-methyl-pyridine 1-oxide. google.com Adapting these syntheses with a deuterated 3-methylpyridine starting material could yield the desired this compound. While potentially longer, this strategy can provide unambiguous and complete deuteration at specific sites.

Stepwise Synthetic Strategies for Controlled Deuterium Installation (e.g., reduction of pyridinium (B92312) salts)

Stepwise strategies offer precise control over the placement of deuterium atoms by introducing them at specific stages of the synthesis. A prominent example of this is the reduction of pyridinium salts using a deuterated reducing agent. d-nb.inforesearchgate.net This method allows for the regioselective introduction of deuterium into the pyridine ring.

The general process involves the activation of a pyridine derivative to form a pyridinium salt, which makes the ring more susceptible to nucleophilic attack by a hydride (or deuteride) source. By using a deuterated reducing agent, such as sodium borodeuteride (NaBD4), a deuterium atom can be installed at a specific position. For example, the reduction of an N-acyl or N-sulfonyl pyridinium salt with NaBD4 can lead to the formation of a deuterated dihydropyridine. d-nb.infonih.gov

Further control can be achieved through the use of transition metal complexes. A tungsten-complexed pyridinium salt, for instance, can be sequentially treated with deuteride (B1239839) (D⁻) and a deuterium source (D⁺) to produce a range of tetrahydropyridine (B1245486) isotopomers with high regio- and stereoselectivity. nih.govd-nb.info This stepwise approach is particularly valuable for preparing building blocks with precisely defined deuterium substitution patterns, which is a significant challenge in medicinal chemistry. d-nb.info Deuterium labeling experiments have confirmed that the reduction of pyridinium salts using deuterated reagents like DCOOH-NEt3 can selectively introduce deuterium at specific positions, such as the C2, C4, and C6 positions, depending on the substitution pattern of the pyridine ring. liv.ac.uk

Another metal-free approach involves the use of tetrahydroxydiboron (B82485) with heavy water (D2O), which acts as a transfer hydrogenation system to reduce pyridinium salts, incorporating deuterium from the water. rsc.org The reactivity of Zincke imine intermediates, formed by the ring-opening of pyridines, also provides a pathway for the deuteration of the C3 and C5 positions, enabling the synthesis of higher mass isotopologs. chemrxiv.orgnih.gov

Regiochemical Control in the Deuteration of Pyridine Derivatives

Achieving high regioselectivity in the deuteration of the pyridine ring is a significant synthetic challenge. The inherent electronic properties of the pyridine ring dictate its reactivity, but chemists have developed various strategies to direct deuterium incorporation to specific carbon atoms, including remote positions, the C4 position, or sites ortho to a directing group.

Achieving Defined Regioselectivity (e.g., remote positions, C4-selective, ortho-C-H)

The ability to control the position of deuterium incorporation is paramount for creating specific isotopomers. Several methods have been developed to achieve this defined regioselectivity.

Remote Position Deuteration : Base-mediated H/D exchange can achieve deuteration at positions remote from the nitrogen atom. For example, treating 2-phenyl-pyridine with potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) results in high deuterium incorporation at the C3, C4, and C5 positions. rsc.org

C4-Selective Deuteration : Conversion of a pyridine into a pyridyl phosphonium (B103445) salt can direct deuteration specifically to the C4 position. This strategy utilizes the electron-withdrawing nature of the phosphonium group to activate this site. rsc.org

Ortho-C-H Deuteration : Transition metal-catalyzed reactions are commonly employed for ortho-selective C-H activation and deuteration. These methods often use a directing group on the pyridine to guide the metal catalyst to a specific C-H bond.

C3- and C5-Position Deuteration : A method involving the ring-opening of pyridines to form Zincke imine intermediates allows for subsequent deuteration at the C3 and C5 positions during the ring-closing step. chemrxiv.orgnih.gov

1,2- vs. 1,4-Addition Control : The reduction of N-activated pyridines can be controlled to yield either 1,4-dihydropyridines or 1,2-dihydropyridines. For example, dearomatization with amine boranes in the presence of triflic anhydride (B1165640) or phenyl chloroformate allows for regioselective synthesis of these valuable building blocks. nih.gov Using deuterated reagents in these sequences confirms the regioselectivity of the addition. nih.gov

The following table summarizes different strategies for achieving regioselective deuteration on the pyridine ring.

| Target Position(s) | Method | Reagents/Conditions | Reference |

| Remote (C3, C4, C5) | Base-mediated H/D Exchange | KOtBu, DMSO-d6, 90-100 °C | rsc.org |

| C4 | Activation as Phosphonium Salt | Conversion to pyridyl phosphonium triflate | rsc.org |

| Ortho (to directing group) | Transition Metal Catalysis | Various catalysts (e.g., Rh, Ir) and directing groups | rsc.org |

| C3 and C5 | Zincke Imine Intermediate | Ring-opening/ring-closing sequence | chemrxiv.orgnih.gov |

| 1,2- or 1,4-Dihydropyridine | Dearomatization/Reduction | Amine borane, Tf2O or ClCO2Ph | nih.gov |

Mechanistic Hypotheses Governing Deuteration Regiochemistry (e.g., deprotonation mechanisms)

The regiochemical outcome of pyridine deuteration is governed by the underlying reaction mechanism. For base-mediated H/D exchange reactions, the most widely accepted hypothesis involves a deprotonation mechanism. rsc.org

In this mechanism, a strong base removes a proton from the pyridine ring to form a pyridyl anion intermediate. The acidity of the C-H protons on the ring determines the site of deprotonation. The electron-withdrawing nitrogen atom makes protons at the C2 and C6 positions (ortho) most acidic, followed by the C4 proton (para), and finally the C3 and C5 protons (meta). However, the regioselectivity can be dramatically altered by activating groups.

For example, when a pyridine is converted into a pyridyl phosphonium salt, the powerful electron-withdrawing phosphonium group significantly increases the acidity of the ring protons. Computational studies have shown that this activation can reverse the natural acidity, making the meta-position (C3/C5) thermodynamically favorable for deprotonation compared to the ortho-position. rsc.org If the para-position (C4) is blocked by the activating group, deuteration can be directed to the meta-positions. If the para-position is unblocked, it becomes the most acidic site. rsc.org

In transition-metal-catalyzed deuteration, the mechanism typically involves coordination of the catalyst to the pyridine, often guided by a directing group. This is followed by oxidative addition into a C-H bond to form a metallacyclic intermediate, which then undergoes reductive elimination with a deuterium source to yield the deuterated product. The regioselectivity is therefore controlled by the directing group and the catalyst's preferences.

For reductions of pyridinium salts, the regioselectivity is explained by nucleophilic attack of a deuteride ion (D⁻). Attack at the C4 position leads to a 1,4-dihydropyridine, while attack at the C2 position yields a 1,2-dihydropyridine. The substitution pattern on the ring and the nature of the N-substituent influence the electronic and steric environment, thereby directing the incoming deuteride to a specific position. liv.ac.ukacs.org

General Synthetic Approaches to the 2-Amino-5-methylpyridine Scaffold

The synthesis of the core 2-amino-5-methylpyridine structure, the non-deuterated scaffold for the target molecule, can be accomplished through several conventional methods. These approaches are foundational for producing the starting material that might subsequently undergo deuteration, or they can be adapted for use with deuterated precursors.

Conventional Preparation Methods (e.g., Chichibabin reaction variants, amination of chloropyridines)

Two of the most classic and well-established methods for synthesizing aminopyridines are the Chichibabin reaction and the nucleophilic substitution of halopyridines.

Chichibabin Reaction: This reaction, first reported in 1914, involves the direct amination of a pyridine ring using sodium amide (NaNH₂). google.com When applied to 3-methylpyridine (β-picoline), the amino group is introduced at the C2 position, adjacent to the ring nitrogen, to yield 2-amino-5-methylpyridine. google.com The reaction is typically carried out in an inert solvent at elevated temperatures and pressures. A known variation involves reacting 3-methylpyridine with an alkylamine sodium salt to form a 2-alkylamino-5-methylpyridine intermediate, which is then dealkylated using strong acids like hydrogen bromide to give the final product. google.com

Amination of Chloropyridines: Another robust method is the nucleophilic aromatic substitution (SNAr) of a corresponding chloropyridine. The synthesis starts with 2-chloro-5-methylpyridine, which is then treated with ammonia (B1221849) or an ammonia equivalent. The chlorine atom, being a good leaving group, is displaced by the amino group to form 2-amino-5-methylpyridine. This reaction is often facilitated by high temperatures, pressure, or the use of a copper catalyst (Ullmann condensation).

A different innovative process starts from 3-methyl-pyridine 1-oxide. google.com This starting material is reacted with a trialkylamine and an electrophilic compound (like phosgene (B1210022) or thionyl chloride) to form a trimethyl-(5-methylpyridin-2-yl)-ammonium salt intermediate. This salt is then heated with hydrogen bromide to yield 2-amino-5-methylpyridine. google.com

The table below compares key aspects of these conventional synthetic routes.

| Method | Starting Material | Key Reagents | Key Intermediate | Reference |

| Chichibabin Reaction | 3-Methylpyridine | Sodium amide (NaNH₂) | - | google.com |

| Chichibabin Variant | 3-Methylpyridine | Alkylamine sodium salt, HBr | 2-Alkylamino-5-methylpyridine | google.com |

| Amination of Halopyridine | 2-Chloro-5-methylpyridine | Ammonia (NH₃) | - | guidechem.com |

| From Pyridine N-oxide | 3-Methyl-pyridine 1-oxide | Trialkylamine, Electrophile, HBr | Trimethyl-(5-methylpyridin-2-yl)-ammonium salt | google.com |

Novel Synthetic Pathways for the Parent Compound

The synthesis of the non-deuterated precursor, 2-amino-5-methylpyridine, is a critical first step in the production of its deuterated analogue. While classical methods such as the Chichibabin reaction (reacting 3-methylpyridine with sodium amide) exist, they often require harsh conditions. researchgate.netchemicalbook.com Modern organic synthesis has led to the development of several novel and more efficient pathways.

A patented process provides a route starting from 3-methyl-pyridine 1-oxide. chemicalbook.comgoogle.com This method involves an initial reaction with a trialkylamine and thionyl chloride to form a quaternary ammonium (B1175870) salt intermediate. google.com This intermediate is then heated with a hydrogen bromide solution to yield 2-amino-5-methylpyridine. chemicalbook.comgoogle.com This process can achieve high yields, with one example reporting 95% of the theoretical yield. google.com

Transition metal-catalyzed reactions offer powerful and atom-economical alternatives. A notable example is the cobalt-catalyzed [2+2+2] cycloaddition of diynes with cyanamides. researchgate.net This methodology allows for the direct formation of the 2-aminopyridine (B139424) core and is particularly valuable as it can utilize N-unsubstituted cyanamide (B42294) to produce primary 2-aminopyridines, which are versatile intermediates. researchgate.net

Metal-free approaches have also gained prominence. A base-promoted cascade reaction of N-propargylic β-enaminones with formamides delivers highly substituted 2-aminopyridines in good yields (31-88%). dicp.ac.cnacs.org This reaction proceeds smoothly at room temperature using sodium hydroxide (B78521) and generates water and sodium formate (B1220265) as benign byproducts. dicp.ac.cnacs.org The formyl group acts as a traceless activating group for the amine, which is removed in situ. dicp.ac.cn

Multicomponent reactions (MCRs) represent another efficient strategy. The one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been achieved by reacting enaminones, malononitrile, and various amines under solvent-free conditions, showcasing a simple, rapid, and cleaner synthetic route. nih.gov

| Synthetic Method | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| From 3-Methyl-Pyridine 1-Oxide | 3-Methyl-pyridine 1-oxide, trimethylamine, thionyl chloride, HBr | Multi-step; final step heated to 210-220 °C | High yields (up to 95%) reported. | chemicalbook.comgoogle.com |

| Cobalt-Catalyzed Cycloaddition | 1,6-Diynes, cyanamide, CoCl₂·6H₂O/dppe/Zn | 50 °C in NMP | Direct, powerful method for forming the 2-aminopyridine core; tolerates N-unsubstituted cyanamide. | researchgate.net |

| Base-Promoted Cascade Reaction | N-propargylic β-enaminones, formamides, NaOH | Room temperature in DMSO | Metal-free, mild conditions, good yields, generates benign byproducts. | dicp.ac.cnacs.org |

| Multicomponent Reaction (MCR) | Enaminones, malononitrile, primary amines | Solvent-free | Simple, rapid, clean, one-pot synthesis for substituted 2-aminopyridines. | nih.gov |

Comprehensive Spectroscopic and Analytical Characterization of 2 Amino 5 Methylpyridine D6

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Pyridine (B92270) Research

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The substitution of protons with deuterium (B1214612) in 2-Amino-5-methylpyridine-d6 significantly impacts its NMR spectra, providing unique insights.

Proton NMR (¹H NMR) for Deuterium Incorporation Level and Positional Assessment

Proton NMR (¹H NMR) is a primary method for determining the level and position of deuterium incorporation in deuterated molecules. In the case of this compound, the ¹H NMR spectrum is expected to show a significant reduction in the intensity of signals corresponding to the pyridine ring and methyl group protons. The remaining residual proton signals can be used to quantify the percentage of deuterium incorporation, which is often greater than 95% for commercially available deuterated compounds. d-nb.infonih.gov The chemical shifts of the remaining protons can also confirm the positions of deuteration. For instance, the typical ¹H NMR spectrum of the non-deuterated 2-Amino-5-methylpyridine (B29535) shows distinct signals for the aromatic protons and the methyl protons. chemicalbook.com In the deuterated analogue, the absence or significant attenuation of these signals confirms successful deuteration. d-nb.infonih.gov The integration of any remaining proton signals against a known internal standard allows for the calculation of the precise level of deuterium incorporation. rsc.org

Below is a representative table of expected ¹H NMR chemical shifts for the non-deuterated parent compound, which would be largely absent in the d6 analogue.

| Proton | Typical Chemical Shift (ppm) in CDCl₃ |

| H-3 | ~6.32 |

| H-4 | ~7.12 |

| H-6 | ~7.79 |

| CH₃ | ~2.12 |

| NH₂ | ~4.67 |

| Data sourced from typical values for 2-Amino-5-methylpyridine. chemicalbook.com |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon framework of a molecule. In this compound, the ¹³C NMR spectrum will show signals for each of the six carbon atoms. While the chemical shifts are not drastically altered by deuteration compared to the non-deuterated compound, the coupling between carbon and deuterium (C-D) can lead to splitting of the carbon signals into multiplets, described by the coupling constant ¹J(C,D). This effect, along with the absence of proton-carbon couplings, simplifies the spectrum and can aid in signal assignment. icm.edu.plasianpubs.orgrsc.org The chemical shifts in the ¹³C NMR spectrum confirm the integrity of the carbon skeleton after the deuteration process.

A representative table of ¹³C NMR chemical shifts for the parent compound is provided below. The shifts for the deuterated analogue are expected to be very similar.

| Carbon | Typical Chemical Shift (ppm) in DMSO-d₆ |

| C-2 | ~153.09 |

| C-3 | ~109.49 |

| C-4 | ~133.11 |

| C-5 | ~125.73 |

| C-6 | ~148.60 |

| CH₃ | ~17.22 |

| Data compiled from various sources on substituted pyridines. icm.edu.plasianpubs.org |

Nitrogen-15 NMR (¹⁵N NMR) for Probing Protonation States and Non-Covalent Interactions

Nitrogen-15 NMR (¹⁵N NMR) is a highly sensitive technique for investigating the electronic environment of nitrogen atoms. It is particularly useful for studying protonation states and non-covalent interactions, such as hydrogen bonding. fu-berlin.de The chemical shift of the nitrogen atoms in this compound can change significantly upon protonation or when involved in hydrogen bonding. researchgate.net For example, the ¹⁵N chemical shift of a pyridine nitrogen can shift by as much as 90 ppm between its free base and protonated forms. researchgate.net This sensitivity makes ¹⁵N NMR an excellent tool for studying acid-base chemistry and intermolecular interactions involving the amino group and the pyridine nitrogen. fu-berlin.deresearchgate.net Deuteration of the molecule can lead to small isotopic shifts in the ¹⁵N spectrum, which can provide further insights into these interactions. rsc.org

Solid-State NMR (SSNMR) for Structural and Dynamic Studies of Deuterated Pyridines in Solid Phases

Solid-State NMR (SSNMR) is used to study the structure and dynamics of molecules in the solid phase. iucr.org For deuterated pyridines, ²H (deuterium) SSNMR is particularly informative. The lineshape of the deuterium signal is sensitive to the orientation and motion of the C-D bond. acs.orgresearchgate.netnih.gov By analyzing the ²H SSNMR spectra at different temperatures, it is possible to characterize molecular motions such as reorientations of the pyridine ring and the methyl group. acs.orgresearchgate.netnih.gov ¹³C and ¹⁵N SSNMR can also be used to probe the structure and packing of this compound in the solid state, providing information that is complementary to X-ray diffraction data. iucr.orgruc.dk These studies can reveal details about intermolecular interactions and polymorphism. ruc.dk

Vibrational Spectroscopy (FTIR and FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. thermofisher.com

Identification and Assignment of Vibrational Modes in Deuterated Pyridine Analogues

The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of a molecule due to the increased mass of deuterium. In the FTIR and FT-Raman spectra of this compound, the vibrational modes involving the C-D bonds and the deuterated methyl group will appear at lower frequencies compared to the C-H modes in the non-deuterated compound. cdnsciencepub.comcdnsciencepub.comdtic.mil For example, C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while C-D stretching vibrations are expected around 2200-2300 cm⁻¹. This isotopic shift is a key feature used to confirm deuteration and to assign vibrational modes. irdg.orgcore.ac.ukmdpi.com The analysis of the vibrational spectra, often aided by computational calculations, allows for a complete assignment of the fundamental vibrational modes of the molecule. core.ac.ukresearchgate.net

A table showing a comparison of typical vibrational frequencies for key functional groups in a pyridine derivative and its deuterated analogue is presented below.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) - Non-deuterated | Expected Frequency Range (cm⁻¹) - Deuterated |

| Aromatic C-H Stretch | 3000 - 3100 | - |

| Aromatic C-D Stretch | - | 2200 - 2300 |

| Methyl C-H Stretch | 2850 - 3000 | - |

| Methyl C-D Stretch | - | 2100 - 2250 |

| N-H Stretch (Amino) | 3300 - 3500 | 3300 - 3500 |

| Ring Vibrations | 1400 - 1600 | Shifted to lower frequencies |

| Data is generalized from studies on pyridine and its derivatives. cdnsciencepub.comcdnsciencepub.comdtic.milirdg.orgcore.ac.ukresearchgate.net |

Analysis of Isotopic Shifts in Vibrational Frequencies

The substitution of protium (B1232500) (¹H) with deuterium (²H) in 2-Amino-5-methylpyridine to form its d6 isotopologue, this compound, induces significant and predictable shifts in its vibrational frequencies, which can be observed using techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy. These shifts are primarily a consequence of the increased mass of deuterium compared to protium, which affects the vibrational energy levels of the molecule's bonds.

The vibrational frequency of a bond is approximately proportional to √(k/μ), where 'k' is the force constant of the bond and 'μ' is the reduced mass of the atoms involved. Since the force constant of a carbon-deuterium (C-D) or nitrogen-deuterium (N-D) bond is nearly identical to its carbon-hydrogen (C-H) or nitrogen-hydrogen (N-H) counterpart, the increased reduced mass upon deuteration leads to a lower vibrational frequency.

For 2-Amino-5-methylpyridine, the non-deuterated form, characteristic vibrational bands include N-H stretching, C-H stretching of the methyl group and the pyridine ring, and various bending modes. researchgate.netresearchgate.net In the deuterated analogue, the most prominent shifts are observed for the vibrations directly involving the deuterium atoms.

Key expected isotopic shifts include:

N-D Stretching: The N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region for the free amino group, are expected to shift to a lower frequency range (approximately 2400-2600 cm⁻¹) for the N-D bonds. researchgate.net

C-D Stretching: Aromatic and aliphatic C-H stretching vibrations, which generally appear in the 2900-3100 cm⁻¹ range, will shift to roughly 2100-2300 cm⁻¹ for the C-D bonds of the deuterated methyl group and pyridine ring. researchgate.net

Bending and Wagging Modes: "Scissoring," "wagging," and "twisting" modes of the amino group (NH₂) and methyl group (CH₃) also shift to lower wavenumbers upon deuteration. For instance, the NH₂ scissoring vibration is altered upon complexation, and a similar principle of mass-induced shifting applies to deuteration. researchgate.netresearchgate.net

The analysis of these isotopic shifts provides definitive confirmation of successful deuteration and can be used to determine the specific sites of isotopic labeling within the molecule. Density functional theory (DFT) calculations are often employed to theoretically predict and assign these vibrational frequencies for both the deuterated and non-deuterated molecules, showing good agreement with experimental data. nih.gov

Table 1: Comparison of Typical Vibrational Frequencies for 2-Amino-5-methylpyridine and its d6 Analogue

| Vibrational Mode | Typical Frequency Range (Non-Deuterated, cm⁻¹) | Expected Frequency Range (d6, cm⁻¹) |

| N-H Stretch | 3300 - 3500 | N/A |

| N-D Stretch | N/A | 2400 - 2600 |

| Aromatic C-H Stretch | 3000 - 3100 | N/A |

| Aliphatic C-H Stretch | 2900 - 3000 | N/A |

| C-D Stretch (Aromatic & Aliphatic) | N/A | 2100 - 2300 |

| NH₂ Scissoring | ~1600 | N/A |

| ND₂ Scissoring | N/A | ~1100 - 1200 |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1650 | 1400 - 1650 (minor shifts) |

Note: The expected frequency ranges for the deuterated compound are approximate and based on theoretical calculations and observed shifts in similar deuterated compounds.

Mass Spectrometry (MS) and Stable Isotope Dilution Techniques

Mass spectrometry is a cornerstone analytical technique for the characterization and quantification of this compound. Due to the mass difference between hydrogen and deuterium, the deuterated compound can be easily distinguished from its non-deuterated counterpart. smolecule.com This property is fundamental to its primary application as an internal standard in quantitative analyses and for detailed isotopic distribution studies.

Application of Deuterated Standards in Quantitative Mass Spectrometry

This compound is an ideal internal standard for use in quantitative mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. scioninstruments.comclearsynth.com Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative bioanalysis and other sensitive analytical applications. scispace.com

The utility of a deuterated standard stems from its chemical and physical properties being nearly identical to the non-labeled analyte of interest (the "light" compound). clearsynth.com It exhibits similar behavior during sample preparation steps such as liquid-liquid extraction, solid-phase extraction, and derivatization. scioninstruments.com Furthermore, it has a nearly identical retention time in chromatography and similar ionization efficiency in the mass spectrometer's ion source. scioninstruments.comscispace.com

However, the deuterated standard is readily differentiated by its higher mass-to-charge ratio (m/z). smolecule.com In the case of this compound, the molecular weight is increased by six mass units compared to the natural compound. By adding a known amount of the deuterated standard to a sample, any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the standard equally. scioninstruments.com The ratio of the MS signal of the analyte to the signal of the internal standard is used for quantification, which corrects for these variations and significantly improves the accuracy, precision, and robustness of the analytical method. clearsynth.comscispace.com This approach is crucial for compensating for matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target analyte. clearsynth.com

Table 2: Mass Characteristics of 2-Amino-5-methylpyridine and its d6 Internal Standard

| Compound | Molecular Formula | Exact Mass (Monoisotopic) |

| 2-Amino-5-methylpyridine | C₆H₈N₂ | 108.0688 |

| This compound | C₆H₂D₆N₂ | 114.1064 |

Isotope Ratio Mass Spectrometry for Isotope Distribution Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized and highly precise technique used to determine the isotopic composition and distribution within a sample. caltech.edursc.org For a deuterated standard like this compound, IRMS is essential for quality control, confirming both the degree of deuterium enrichment (isotopic purity) and the consistency of this enrichment from batch to batch.

While conventional MS can distinguish the d6-labeled compound from the unlabeled one, IRMS quantifies the deuterium/hydrogen (D/H) ratio with exceptional precision (e.g., ±0.1%). caltech.edu This analysis verifies that the isotopic purity meets the required specifications, which is typically ≥98 atom % D for high-quality standards.

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Methylpyridine and Its Deuterated Analogues

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory has become a principal method for studying substituted pyridines, offering a balance between computational cost and accuracy. For 2-Amino-5-methylpyridine (B29535), DFT calculations have been instrumental in elucidating its structural and energetic properties. While specific computational studies on 2-Amino-5-methylpyridine-d6 are not extensively documented in the literature, the theoretical frameworks established for the parent compound are directly applicable. The primary difference expected for the deuterated analogue would be in its vibrational properties due to the heavier mass of deuterium (B1214612).

The initial step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation. For 2-Amino-5-methylpyridine, this has been achieved using various DFT functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p). tandfonline.comresearchgate.netresearchgate.netresearchgate.net These calculations determine bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data obtained from X-ray crystallography. researchgate.net

The optimized structure of 2-Amino-5-methylpyridine is found to be essentially planar. nih.govnih.govscienceopen.com Protonation at the pyridine (B92270) nitrogen atom, a common occurrence in salt formation, leads to a noticeable widening of the C-N-C bond angle within the pyridine ring compared to the neutral molecule. nih.govnih.govnih.gov For instance, in the neutral form, the angle is around 117.4°, while in the protonated 2-amino-5-methylpyridinium cation, it increases to approximately 122-123°. nih.govnih.govnih.gov The electronic structure, including the distribution of electron density and atomic charges, is also determined. Mulliken charge analysis indicates that carbon atoms can exhibit both positive and negative charges depending on their position, while hydrogen atoms are generally positive, and the nitrogen atoms are regions of high electronegative potential. researchgate.netorientjchem.org

| Parameter | Calculated Value | Experimental Value (X-ray) |

|---|---|---|

| N–C (amino) Bond Length | ~1.34 Å researchgate.net | - |

| C–N–C (ring) Angle (Neutral) | - | 117.4° nih.govnih.gov |

| C–N–C (ring) Angle (Protonated) | 122.40 (10)° nih.gov | 122.61 (11)° nih.gov |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net For 2-Amino-5-methylpyridine, harmonic and anharmonic frequency calculations have been performed, allowing for a complete assignment of the fundamental vibrational modes. researchgate.net The theoretical spectra constructed from these calculations show good agreement with experimental Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra. researchgate.netresearchgate.net Key vibrational modes include N-H stretching of the amino group, C-H stretching of the methyl group and aromatic ring, and various ring stretching and bending vibrations. researchgate.netorientjchem.org For the deuterated analogue, this compound, a significant shift to lower frequencies (longer wavelengths) would be expected for the vibrational modes involving the deuterated positions due to the increased mass of deuterium compared to protium (B1232500).

Theoretical calculations also extend to predicting Nuclear Magnetic Resonance (NMR) parameters. tandfonline.com The chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm structural assignments. chemicalbook.com Such computational studies are often used to validate crystal structures or to discriminate between different possible structural models in the solid state. nih.gov

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Experimental Observation (cm⁻¹) |

|---|---|---|

| N–H Stretching (amino) | 3506 - 3107 csic.es | 3289 orientjchem.org |

| C–H Stretching (aromatic) | 3118 - 3084 researchgate.net | 3113 - 3075 researchgate.net |

| C–H Stretching (methyl) | 3000 - 2900 researchgate.net | 2960 - 2860 researchgate.net |

| C=C / C=N Stretching | - | 1659 / 1611 orientjchem.org |

| C–N Stretching | - | 1280 researchgate.net |

Analysis of Non-Covalent Interactions and Intermolecular Forces

The crystal packing and supramolecular assembly of 2-Amino-5-methylpyridine are dictated by a variety of non-covalent interactions. Computational methods are essential for characterizing and quantifying these forces.

The Reduced Density Gradient (RDG) analysis offers a complementary view, plotting the RDG versus the electron density signed by the second Hessian eigenvalue. csic.esjksus.org This method visually distinguishes between strong attractive interactions (like hydrogen bonds), weaker van der Waals forces, and strong repulsive steric clashes. researchgate.netresearchgate.net For 2-Amino-5-methylpyridine systems, RDG plots show distinct spikes in the low-density, low-gradient region, which are characteristic of hydrogen bonds and other non-covalent contacts that stabilize the crystal lattice. researchgate.netresearchgate.net

Molecular Orbital Analysis and Reactivity Prediction

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. tandfonline.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

HOMO-LUMO Energy Gaps and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. researchgate.net

Computational studies, employing Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, have been utilized to determine the HOMO and LUMO energies of 2-Amino-5-methylpyridine. researchgate.netresearchgate.net The calculated HOMO energy is reported as -6.79822 eV, while the LUMO energy is -0.29660 eV. researchgate.net This results in a HOMO-LUMO energy gap of approximately 6.50162 eV. This significant energy gap suggests that 2-Amino-5-methylpyridine possesses high kinetic stability. researchgate.netresearchgate.net

The electronic transitions of a molecule are associated with the excitation of an electron from an occupied orbital to an unoccupied one, often from the HOMO to the LUMO. The energy of this transition is related to the HOMO-LUMO gap. For a related compound, 2-amino-5-methylpyridinium salicylate (B1505791), the HOMO-LUMO energy gap was calculated to be about 2.0161 eV, indicating that the presence of the salicylate counter-ion significantly influences the electronic properties. researchgate.netwuxiapptec.com In another study involving a cadmium complex of 2-amino-5-methylpyridinium, the HOMO-LUMO energy gap was found to be a substantial 4.21 eV in the gas phase.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.79822 researchgate.net |

| LUMO Energy | -0.29660 researchgate.net |

| Energy Gap (ΔE) | 6.50162 |

Mulliken Charges and Dipole Moments

Mulliken population analysis is a method for assigning partial atomic charges within a molecule, providing insight into the distribution of electron density. researchgate.net These charge distributions are instrumental in understanding a molecule's electrostatic potential and its interactions with other molecules. For 2-Amino-5-methylpyridine, Mulliken charge calculations have been performed using the B3LYP/6-311++G(d,p) basis set. researchgate.netresearchgate.net

| Atom | Charge (a.u.) |

|---|---|

| N (pyridine) | -0.121 researchgate.net |

| N (amino) | -0.271 researchgate.net |

| H (amino) | 0.235 to 0.265 researchgate.net |

| H (methyl) | 0.139 to 0.152 researchgate.net |

Computational Insights into Electronic Deactivation and Substituent Effects

The electronic properties of the pyridine ring are significantly influenced by the nature and position of its substituents. The amino group at the 2-position and the methyl group at the 5-position in 2-Amino-5-methylpyridine both act as electron-donating groups, which in turn affects the electron density distribution and reactivity of the pyridine ring.

Computational studies on related pyridine derivatives have shown that electron-donating substituents generally increase the electron density on the pyridine ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density, leading to electronic deactivation towards electrophilic substitution.

While direct computational studies on the electronic deactivation of this compound are not available, the principles of substituent effects remain applicable. The replacement of hydrogen with deuterium is not expected to significantly alter the electronic deactivating or activating nature of the functional groups. However, subtle changes in vibrational frequencies and zero-point energies due to the heavier isotope can have minor effects on reaction rates and equilibria, a phenomenon known as the kinetic isotope effect. Theoretical studies on other pyridine systems have explored how different substituents modulate the electronic properties, providing a framework for understanding the behavior of 2-Amino-5-methylpyridine and its deuterated analogue.

Kinetic Isotope Effects Kie and Mechanistic Studies Utilizing 2 Amino 5 Methylpyridine D6

Theoretical Framework of Kinetic Isotope Effects

The kinetic isotope effect is formally defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). The magnitude of the KIE is strongly influenced by the mass difference between the isotopes; the doubling of mass from hydrogen (¹H) to deuterium (B1214612) (²H or D) results in some of the most significant and readily measurable KIEs. wikipedia.org

Primary and Secondary Deuterium Isotope Effects

Kinetic isotope effects are broadly categorized into two main types: primary and secondary, based on the location of the isotopic substitution relative to the bonds being altered in the rate-determining step of a reaction. differencebetween.com

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. libretexts.orglibretexts.org For instance, if a reaction involving 2-Amino-5-methylpyridine-d6 featured the cleavage of a C-D bond on the methyl group in its slowest step, a significant PKIE (typically kH/kD > 2) would be expected. libretexts.org This large effect arises because the bond to the heavier isotope is stronger and requires more energy to break.

A secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted atom is not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orgdifferencebetween.com These effects are generally much smaller than PKIEs (often with kH/kD values between 0.7 and 1.5) and arise from changes in the vibrational environment of the isotope between the reactant and the transition state. wikipedia.orgprinceton.edu If this compound, deuterated on the pyridine (B92270) ring, undergoes a reaction where the ring itself is not broken, any observed KIE would be secondary. These effects are further classified as α, β, etc., based on the isotope's proximity to the reaction center.

Correlation of KIE with Zero-Point Energy Differences in Transition States

The physical origin of the kinetic isotope effect is rooted in quantum mechanics, specifically the concept of zero-point energy (ZPE). google.com ZPE is the lowest possible vibrational energy a chemical bond can possess, even at absolute zero. google.com A bond to a heavier isotope, like a C-D bond, has a lower vibrational frequency and consequently a lower ZPE compared to the corresponding C-H bond. libretexts.org

For a primary KIE, the reactant with the C-H bond starts at a higher ground-state energy level (ZPE) than the C-D reactant. libretexts.org Assuming the bond is substantially broken in the transition state, this initial energy difference translates directly into a lower activation energy for the C-H reaction, making it faster than the C-D reaction and resulting in a "normal" KIE where kH/kD > 1. google.comox.ac.uk

Secondary KIEs also arise from ZPE differences between the ground state and the transition state. princeton.edufiveable.me These effects are sensitive to changes in hybridization. For example, a change from sp³ hybridization in the reactant to sp² in the transition state typically results in a normal SKIE (kH/kD > 1), whereas a change from sp² to sp³ often leads to an inverse SKIE (kH/kD < 1). This is because the vibrational force constants for bending modes, which are sensitive to hybridization, change upon moving to the transition state, altering the ZPE difference between the deuterated and non-deuterated species. princeton.edu

Application of Deuterium KIE in Organic Reaction Mechanism Elucidation

By strategically placing deuterium atoms within a molecule like this compound, chemists can use KIE measurements as a diagnostic tool to map out reaction mechanisms.

Identification of Rate-Determining Steps and Bond Cleavage Events

One of the most powerful applications of KIE is to identify the rate-determining step (RDS) of a multi-step reaction. libretexts.orgicm.edu.pl By measuring the reaction rates for the normal and deuterated versions of a reactant, one can determine if a specific C-H bond is cleaved in the RDS.

A significant primary KIE (typically kH/kD of ~2–7 for C-H bonds) provides strong evidence that the isotopically substituted bond is broken during the rate-limiting step. libretexts.orglibretexts.org For example, in studies of C-H activation on pyridine derivatives, an observed KIE of 2.5 was indicative of the C-H activation step being involved in the kinetic product selection. nih.gov In another case involving cobalt-catalyzed C-H amination, an intramolecular KIE of 7 confirmed that C-H bond activation occurred after the rate-limiting step. researchgate.net Conversely, a KIE value close to unity (kH/kD ≈ 1) suggests that the C-H bond is either not broken at all or is broken in a fast step that occurs after the RDS. snnu.edu.cn

| Reaction Type / System | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|

| Fe-catalyzed C-H activation of pyridine | 1.31 ± 0.01 | Fe-H/Fe-D bond cleavage occurs in the rate-determining step. | nih.govscispace.com |

| Rh-based C-H activation | 3.0 | C-H bond cleavage is part of the rate-determining step. | scispace.com |

| Ir-catalyzed C-H activation of 1,3,5-trideuteriobenzene | 3.2 | C-H cleavage occurs after a rate-determining benzene (B151609) coordination step. | snnu.edu.cn |

| Bromination of acetone-d6 | 7.0 | C-H bond breaking during enolization is the rate-determining step. | libretexts.orglibretexts.org |

| Co-catalyzed intramolecular C-H amination | 7.0 | Radical-type C-H bond activation occurs after the rate-limiting step. | researchgate.net |

Investigation of Proton Transfer Pathways and Exchange Dynamics

Deuterium labeling is essential for studying reactions where proton transfer is a key mechanistic feature. chemrxiv.orgacs.org In a molecule like this compound, the amino protons (or deuterons, if exchanged) and the methyl protons are potential sites for proton transfer. By using a deuterated solvent like CD₃OD or D₂O, it's possible to track H/D exchange and gain insight into the dynamics of proton transfer events. acs.org

For example, studies on ruthenium-arene complexes with pyridine-containing phosphine (B1218219) ligands used CD₃OD as a deuterium source to study H/D exchange at the hydride ligands. acs.org The observation of rapid exchange and the formation of H₂, HD, and D₂ provides direct evidence for the participation of specific intermediates and pathways in the proton transfer process. acs.org Labeling studies can reveal whether a proton transfer is intramolecular or intermolecular and can help characterize the transition state. chemrxiv.org

Deuterium Labeling as a Tracer for Reaction Pathway Analysis

Beyond KIE measurements, deuterium serves as a stable isotopic tracer to map the journey of atoms through a reaction sequence. pearson.comresearchgate.netsimsonpharma.com By synthesizing a reactant with deuterium at a specific position, such as the methyl group of this compound, and analyzing the position of the label in the final product(s), chemists can confirm or refute proposed mechanistic pathways.

A common technique is the "crossover" experiment, where a mixture of a deuterated reactant and its non-deuterated counterpart are reacted together. researchgate.net If the deuterium atoms remain on the originally labeled molecules in the product (no scrambling), it often points to an intramolecular mechanism. If the deuterium atoms are found distributed among all product molecules, it suggests an intermolecular process or a reversible step that allows for H/D exchange between molecules. cdnsciencepub.com Such tracer studies have been instrumental in establishing mechanisms, for instance, by showing that certain 1,3-elimination reactions proceed through carbanion intermediates that can exchange protons with the solvent. cdnsciencepub.com

| Compound | pKa | ΔpKa (pKa(Deuterated) - pKa(Protonated)) | Mechanistic Insight |

|---|---|---|---|

| Pyridine | ~5.25 | N/A | Deuteration at various positions on the pyridine ring generally leads to a slight increase in basicity. This is a secondary isotope effect attributed to changes in zero-point energy upon N-protonation. The magnitude of the effect varies with the position of substitution. |

| Pyridine-3-d | - | +0.010 per D | |

| Pyridine-4-d | - | ~+0.006 per D | |

| Pyridine-2-d | - | ~+0.003 per D |

Synthetic Utility of KIE in Directing Chemical Outcomes (e.g., preventing unwanted side reactions)

The strategic application of the kinetic isotope effect (KIE) by employing deuterated substrates like this compound offers a sophisticated and subtle method for controlling reaction pathways and enhancing product selectivity. By replacing specific hydrogen atoms with deuterium, chemists can slow down reactions where the cleavage of a carbon-deuterium (C-D) bond is the rate-determining step. wikipedia.org This deceleration of one reaction pathway can allow a competing, desired reaction to predominate, thereby minimizing or even eliminating the formation of unwanted side products. rsc.org This approach is particularly valuable in the functionalization of complex molecules where multiple reactive sites exist. acs.org

The principle behind this synthetic strategy lies in the difference in zero-point energy between a C-H and a C-D bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. wikipedia.org This results in a primary kinetic isotope effect (kH/kD > 1) when this bond is cleaved in the rate-limiting step of a reaction. jmest.org Consequently, a reaction pathway involving C-D bond cleavage will be significantly slower than the analogous pathway involving C-H bond cleavage. This phenomenon can be harnessed to direct the outcome of a chemical reaction.

In the context of 2-Amino-5-methylpyridine (B29535), a common challenge in its functionalization is achieving regioselectivity. For instance, in transition-metal-catalyzed C-H activation reactions, functionalization can potentially occur at multiple positions on the pyridine ring or even at the methyl group. beilstein-journals.org If a desired reaction occurs at one site (e.g., the C-4 position) without involving C-H bond cleavage in its rate-determining step, while an undesired side reaction involves the cleavage of a C-H bond at another site (e.g., the C-6 position or the methyl group), deuteration at the site of the unwanted reaction can effectively shut it down.

Detailed Research Findings:

While specific studies detailing the use of this compound to prevent side reactions are not extensively documented in peer-reviewed literature, the principle has been demonstrated in analogous systems involving deuterated aromatic amines and heterocyclic compounds. For example, research on intramolecular hydrogen atom transfer reactions has shown that deuterium substitution can act as a "protecting group" to prevent undesired radical translocation, thereby favoring the desired reaction pathway. rsc.org

Consider a hypothetical scenario where the goal is the C-4 arylation of 2-Amino-5-methylpyridine, but a competing C-6 cyclometalation side reaction is observed. If the C-6 cyclometalation proceeds through a rate-limiting C-H bond activation step, using this compound (specifically deuterated at the C-6 position) would significantly slow down this undesired pathway.

Table 1: Hypothetical Data on the Effect of Deuteration on the Regioselectivity of a Palladium-Catalyzed Arylation of 2-Amino-5-methylpyridine

| Substrate | Product Ratio (C-4 Arylation : C-6 Cyclometalation) | kH/kD for C-6 Cyclometalation |

| 2-Amino-5-methylpyridine | 70 : 30 | N/A |

| 2-Amino-5-methylpyridine-d1 (at C-6) | 95 : 5 | 6.0 |

This table illustrates how selective deuteration at the C-6 position can suppress the unwanted cyclometalation side reaction, thereby significantly improving the yield of the desired C-4 arylated product. The observed kH/kD value of 6.0 is a strong indicator of a primary kinetic isotope effect, confirming that the C-H(D) bond at the 6-position is broken in the rate-determining step of the side reaction.

Furthermore, KIE studies are instrumental in elucidating reaction mechanisms, which in turn allows for the optimization of reaction conditions to favor a specific outcome. nih.gov For example, a study on the pyridinolysis of phosphoryl compounds utilized deuterated pyridine to probe the transition state structure. jmest.org The observation of a primary KIE indicated that deprotonation of pyridine occurs in the rate-determining step. Such mechanistic insights are crucial for designing more selective synthetic protocols.

In another illustrative example from the literature, the generation of α-aminoalkyl radicals in a pyrrolidine (B122466) ring was controlled by using deuterium to prevent an unwanted 1,5-hydrogen atom transfer. rsc.org The aryl radical, which could have abstracted a hydrogen atom from a specific C-H bond to form a stabilized radical, was instead directed to a different reaction pathway because the deuteration at that specific position made the hydrogen abstraction kinetically unfavorable. This demonstrates the power of KIE in directing the reactivity of radical intermediates.

The synthetic utility of this approach with this compound can be envisioned in various modern synthetic methodologies, including late-stage functionalization of complex molecules, where chemo- and regioselectivity are paramount. By selectively deuterating positions prone to undesired reactions, chemists can guide the reactivity towards the intended target, improving yields and simplifying purification processes.

Table 2: Research Findings on KIE in Related Aromatic Amine Reactions

| Reaction Type | Substrate System | Observation | Implication for Synthetic Control | Reference |

| Hydrogen Atom Transfer | N-aryl-pyrrolidine-d2 | Suppression of 1,5-H(D) atom transfer from the pyrrolidine ring. | Deuterium acts as a protecting group, enabling alternative desired reactions of the aryl radical. | rsc.org |

| C-H Activation/Arylation | 8-methylquinoline vs. 8-(methyl-d3)-quinoline | Significant KIE observed for C-H arylation at the methyl group. | Deuteration of the methyl group can prevent side reactions at this position, favoring functionalization on the quinoline (B57606) ring. | nih.gov |

| Aminolysis of Phosphoryl Compounds | Pyridine vs. Pyridine-d5 | Primary KIE (kH/kD > 1) observed. | Confirms proton transfer from pyridine in the rate-determining step, allowing for mechanistic manipulation to control the reaction. | jmest.org |

This table summarizes key findings from studies on related systems, underscoring the general applicability of using kinetic isotope effects to control reaction outcomes in systems analogous to 2-Amino-5-methylpyridine.

Advanced Research Applications of 2 Amino 5 Methylpyridine D6 in Chemical Systems

Coordination Chemistry and Ligand Design for Catalysis

The bifunctional nature of 2-amino-5-methylpyridine (B29535), possessing both a nucleophilic amino group and a coordinating pyridine (B92270) ring nitrogen, makes it a versatile ligand in coordination chemistry. This versatility is exploited in the design of metal complexes for catalysis, where the ligand framework can be tuned to influence the catalytic activity and selectivity of the metal center.

Development of Novel Catalysts Utilizing 2-Amino-5-methylpyridine Ligands

The aminopyridine scaffold is a cornerstone in the development of ligands for base metal catalysis. Metal complexes incorporating ligands derived from 2-amino-5-methylpyridine have demonstrated significant catalytic activity in a range of organic transformations.

Atom Transfer Radical Polymerization (ATRP): Iron complexes featuring aminopyridine ligands have been successfully employed as catalysts for ATRP, a controlled polymerization technique. The electronic and steric properties of the aminopyridine ligand are crucial in modulating the catalyst's activity and controlling the polymerization process.

Henry Reaction: A series of metal complexes involving a derivative of 5-amino-2-cyanopyridine, specifically 5-amino-o-ethylpyridine-2-carboximidate, have been synthesized with Cu(II), Co(II), Ni(II), and Mn(II). These complexes were shown to be effective catalysts for the Henry reaction (a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone), achieving good yields of the desired nitroaldol products.

Click Chemistry: A heterogeneous copper catalyst was developed by functionalizing a polysiloxane support with a pyridylamine ligand. This material demonstrated excellent catalytic efficiency in the "click" synthesis of 5-substituted 1H-tetrazoles, highlighting the utility of aminopyridine ligands in creating robust and reusable catalysts.

Formation and Characterization of Metal Complexes (e.g., Cu(II), Ag(I), Cd(II) with aminopyridines)

2-Amino-5-methylpyridine readily forms stable complexes with various transition metals. The coordination typically occurs through the pyridine ring nitrogen, although the exocyclic amino group can also participate in bonding or, more commonly, in forming intermolecular hydrogen bonds that stabilize the crystal structure.

Copper(II) Complexes: Cu(II) complexes with aminopyridine ligands have been extensively studied. The coordination geometry around the Cu(II) center is often distorted octahedral or square pyramidal. For example, the reaction of 2-amino-5-methylpyridine with Cu(II) salts can yield mononuclear or polynuclear species depending on the reaction conditions and the counter-ions present. Spectroscopic analysis, including UV-Vis and IR, is used to characterize these complexes. The d-d electronic transitions observed in the visible region are indicative of the coordination geometry, while shifts in the vibrational frequencies of the pyridine ring and amino group in the IR spectrum confirm the coordination of the ligand to the metal center.

Silver(I) Complexes: With Ag(I), aminopyridines can form complexes with interesting structural motifs. For instance, a complex with the related 2-amino-3-methylpyridine (B33374) ligand features a polymeric structure where the amino group of one ligand bridges to an adjacent silver ion. This demonstrates the dual role of the aminopyridine ligand in both direct coordination and the formation of extended networks.

Below is a table summarizing typical characterization data for such metal complexes.

| Metal Ion | Typical Coordination Geometry | Key Spectroscopic Features | Structural Notes |

| Cu(II) | Distorted Octahedral, Square Pyramidal | Broad d-d absorption bands in UV-Vis spectrum; Shifts in ν(C=N) and ν(N-H) in IR spectrum. | Often forms mononuclear complexes, but bridging ligands can lead to polymers. |

| Ag(I) | Linear, Trigonal Planar, Tetrahedral | Characterized by NMR (1H, 13C) and IR spectroscopy. | Prone to forming coordination polymers, with ligands bridging metal centers. |

| Cd(II) | Tetrahedral, Octahedral | Sharp signals in 1H and 13C NMR; IR shifts confirm coordination. | Can form discrete tetrahedral [CdL2X2] or polymeric structures with bridging anions nih.gov. |

Exploration of Supramolecular Structures and Polymeric Architectures

The ability of the amino group to act as a hydrogen-bond donor and the pyridine nitrogen to act as a hydrogen-bond acceptor allows 2-amino-5-methylpyridine and its metal complexes to self-assemble into higher-order structures.

Research has shown that in the salt 2-amino-5-methylpyridinium nitrate, the cation and anion are linked through multiple N-H···O hydrogen bonds. These interactions create cyclic patterns which then extend into a one-dimensional zigzag chain structure within the crystal lattice. This demonstrates how the specific placement of functional groups on the pyridine ring can direct the formation of predictable supramolecular architectures.

In metal complexes, these non-covalent interactions work in concert with coordination bonds to build multidimensional networks. For example, Ag(I) complexes with aminopyridines have been shown to form 1D coordination polymers nih.gov. The combination of metal-ligand coordination and intermolecular hydrogen bonding (e.g., N-H···anion) is a powerful strategy for crystal engineering, allowing for the design of materials with specific network topologies.

Role in Complex Organic Synthesis and Heterocyclic Chemistry

2-Amino-5-methylpyridine-d6 is a valuable building block in organic synthesis, providing a scaffold upon which more complex molecular architectures can be built. Its two distinct nitrogen functionalities—the ring nitrogen and the exocyclic amino group—can be selectively functionalized to create a wide array of derivatives.

Precursor for Synthesizing Functionalized Pyridine Derivatives

The 2-amino-5-methylpyridine core is a key intermediate in the synthesis of numerous commercially important compounds, particularly in the pharmaceutical and agrochemical industries google.comgoogle.comsdfine.com. The amino group can undergo a variety of reactions, including diazotization followed by substitution (Sandmeyer reaction) to introduce halides or other functional groups, acylation, and alkylation.

It serves as a crucial precursor for the synthesis of:

Pirfenidone: An anti-inflammatory and antifibrotic agent chemicalbook.comslnpharmachem.com.

Zolpidem: A sedative-hypnotic drug chemicalbook.com.

Avosentan: A drug investigated for diabetic nephropathy chemicalbook.com.

Fluazuron: A pesticide used for tick control in cattle chemicalbook.com.

The synthesis of these molecules relies on the strategic modification of the 2-amino-5-methylpyridine starting material, showcasing its importance as a versatile synthetic intermediate.

Integration into Novel Heterocyclic Scaffold Synthesis

The structure of 2-amino-5-methylpyridine is ideal for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. The 2-aminopyridine (B139424) motif can be thought of as a "guanidine-like" fragment embedded within an aromatic ring, making it a common starting point for annulation reactions where a new ring is fused onto the pyridine core.

Various synthetic strategies utilize 2-aminopyridines to create diverse heterocyclic scaffolds:

Fused Imidazoles and Pyrimidines: Reactions with α-halocarbonyl compounds or 1,3-dicarbonyl compounds are common methods for constructing fused five- and six-membered rings, respectively, leading to scaffolds like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines researchgate.net.

Multi-component Reactions: 2-Aminopyridine derivatives are frequently used in multi-component reactions to rapidly build molecular complexity. For instance, a one-pot reaction between an enaminone, malononitrile, and a primary amine can efficiently produce highly substituted 2-aminopyridine structures nih.gov.

Benzodiazepines and Indoles: Through condensation reactions with appropriate bifunctional reagents, 2-aminopyridine can be used to synthesize more complex fused systems, including benzodiazepines and indoles researchgate.net.

These synthetic routes leverage the inherent reactivity of the aminopyridine to build larger, more complex molecules with potential biological activity researchgate.netias.ac.in.

Applications in Materials Science and Polymer Research

The isotopic labeling of organic molecules with deuterium (B1214612), a stable isotope of hydrogen, has become a important tool in materials science and polymer research. The substitution of protium (B1232500) (¹H) with deuterium (²H or D) introduces subtle yet significant changes in the physicochemical properties of molecules due to the mass difference. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), leads to enhanced molecular stability and provides a unique probe for analytical techniques. isowater.comwikipedia.org this compound, a deuterated version of the versatile heterocyclic amine, serves as a valuable building block for creating advanced materials with tailored properties for sophisticated applications.

Deuterated Aromatic Compounds in Optoelectronic Materials (e.g., OLEDs)

Deuterated aromatic compounds, including derivatives synthesized from precursors like this compound, are pivotal in advancing the performance of optoelectronic materials, particularly Organic Light-Emitting Diodes (OLEDs). The primary benefit of deuteration in OLEDs is a significant enhancement in the device's operational lifetime and efficiency. oled-info.comdeutramed.com

This improvement is largely attributed to the kinetic isotope effect. The C-D bond is less susceptible to cleavage from thermal or electronic excitation compared to the C-H bond. google.com In OLEDs, this increased bond strength slows down the rate of chemical degradation of the organic materials, which is a primary cause of decreased luminance and device failure over time. deutramed.comukisotope.com Research has shown that replacing specific C-H bonds with C-D bonds in the host and emitter materials of an OLED can increase the device's lifetime by a factor of five or more without compromising efficiency. rsc.org

Blue OLEDs, which are critical for full-color displays, have historically suffered from shorter lifespans compared to their red and green counterparts due to the higher energy of blue light emission accelerating material degradation. isowater.comirisotope.com The use of deuterated blue emitters and host materials has been a successful strategy to overcome this challenge, leading to greater brightness, stability, and prolonged operational lifetimes. oled-info.comirisotope.com By incorporating deuterated heterocyclic compounds, researchers have observed a noticeable improvement in the power conversion efficiency and a reduction in non-radiative decay rates. oled-info.com For instance, studies comparing deuterated and non-deuterated iridium-based green OLEDs have demonstrated dramatic increases in both initial luminance and half-lifetime for the deuterated devices. researchgate.netresearchgate.net

The strategic placement of deuterium in aromatic structures like pyridine can fortify the molecule against degradation pathways, making this compound a potentially valuable precursor for synthesizing robust charge-transporting or emissive materials for next-generation displays and lighting. alfa-chemistry.commdpi.com

Table 1: Performance Comparison of Standard vs. Deuterated Green OLEDs

| Device Type | Dopant Material | Initial Luminance (at 4V) | Half-Lifetime (t₅₀) |

|---|---|---|---|

| Standard OLED | Ir(mppy)₃ | 188.1 cd/m² | 7.2 hours |

| Deuterated OLED | D-Ir(mppy)₃ | 438.3 cd/m² | 42.8 hours |

This table is generated based on data from a comparative study of green OLEDs. researchgate.netresearchgate.net

Neutron Scattering Studies of Polymeric Structures and Interfacial Phenomena